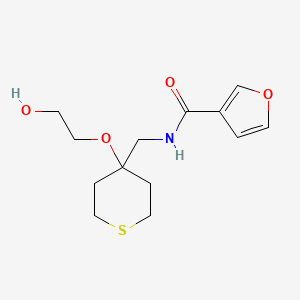

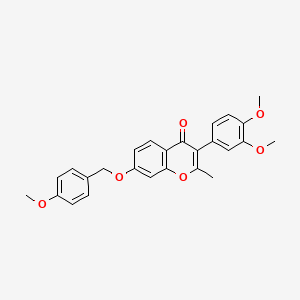

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one involves complex chemical processes aimed at enhancing their potential as cardiotonic agents. Sircar et al. (1985) explored the synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, which are part of this compound's class. They discovered that introducing a methyl substituent significantly increased the compounds' potency, highlighting the importance of specific structural modifications in achieving desired biological effects (Sircar et al., 1985).

Aplicaciones Científicas De Investigación

Chemical and Biological Properties of 4-Phosphorylated Imidazoles

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one falls within the category of imidazole derivatives, compounds known for their significant chemical and biological activities. A comprehensive review of the synthesis methods and chemical properties of 4-phosphorylated imidazoles, including 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one, highlights their widespread applications in medicinal chemistry due to their diverse biological activities. These activities range from insectoacaricidal and antihypertensive effects to potential roles in neurodegeneration and other therapeutic areas (Abdurakhmanova et al., 2018).

Imidazole Derivatives in Medicinal Chemistry

The unique structure of imidazole derivatives, including 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one, makes them vital in the synthesis of various biologically active substances. These compounds are integral to developing pharmacological preparations, adhering to "green chemistry" principles. Their application spans across medicinal chemistry, agriculture, and other fields, underscoring the relevance of directed synthesis in creating substances with specific, beneficial properties (Kaldybayeva et al., 2022).

Antimicrobial Activities of Imidazole

Imidazole and its derivatives demonstrate significant antimicrobial properties, making them essential in synthesizing antifungal drugs like ketoconazole and clotrimazole. Their application extends beyond pharmaceuticals to pesticides and insecticides, indicating their broad utility in combating microbial resistance and supporting the development of new imidazole-based compounds to address emerging microbial strains (American Journal of IT and Applied Sciences Research, 2022).

Imidazoles as Scaffolds for Antibacterial Activity

The imidazole ring structure is a key component in developing compounds with a range of pharmacological properties, including antibacterial, antifungal, and anticancer activities. The ongoing research into imidazoles aims to harness their potential as effective antibacterial agents, contributing to the creation of new, potent drug molecules with reduced side effects (Rani et al., 2013).

Mecanismo De Acción

Target of Action

Imidazole is a five-membered heterocyclic moiety that is a core component of many natural products such as histidine, purine, and histamine . The derivatives of imidazole show different biological activities and are known to interact with a broad range of targets .

Mode of Action

The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives show antioxidant activity by scavenging harmful free radicals .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways. For instance, some imidazole derivatives have been found to inhibit the proliferation of certain cell lines .

Pharmacokinetics

The pharmacokinetics of imidazole derivatives can also vary. Some imidazole derivatives have been found to have good oral bioavailability and favorable ADMET properties .

Result of Action

The molecular and cellular effects of imidazole derivatives can include inhibition of cell proliferation, antioxidant activity, and more .

Action Environment

The action of imidazole derivatives can be influenced by various environmental factors. For example, the adsorption of certain imidazole derivatives has been found to correlate positively with clay content, total organic carbon (TOC) content, and cation exchange capacity (CEC) .

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one' involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with imidazole in the presence of a suitable catalyst to form the intermediate 4-(1H-imidazol-2-yl)-6-methyl-2-cyano-3-pyridazinone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "2-amino-3-cyano-4,6-dimethylpyridine", "imidazole", "catalyst", "sodium borohydride" ], "Reaction": [ "Step 1: React 2-amino-3-cyano-4,6-dimethylpyridine with imidazole in the presence of a suitable catalyst to form the intermediate 4-(1H-imidazol-2-yl)-6-methyl-2-cyano-3-pyridazinone.", "Step 2: Reduce the intermediate using a reducing agent such as sodium borohydride to yield the final product, 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one." ] } | |

Número CAS |

1210535-57-1 |

Nombre del producto |

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one |

Fórmula molecular |

C8H8N4O |

Peso molecular |

176.179 |

Nombre IUPAC |

5-(1H-imidazol-2-yl)-3-methyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C8H8N4O/c1-5-4-6(8(13)12-11-5)7-9-2-3-10-7/h2-4H,1H3,(H,9,10)(H,12,13) |

Clave InChI |

HMGTWWSRRNXXIS-UHFFFAOYSA-N |

SMILES |

CC1=NNC(=O)C(=C1)C2=NC=CN2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)

![2-[(4-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2490355.png)

![1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2490357.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2490358.png)

![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)

![7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490361.png)

![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)

![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2490369.png)